molecular formula C7H11N3O2S B1218055 2-Amino-N-(pyridin-2-YL)ethanesulfonamide CAS No. 31644-48-1

2-Amino-N-(pyridin-2-YL)ethanesulfonamide

Cat. No.: B1218055
CAS No.: 31644-48-1
M. Wt: 201.25 g/mol
InChI Key: QERRTFFYXUKIHI-UHFFFAOYSA-N
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Description

2-Amino-N-(pyridin-2-YL)ethanesulfonamide is a sulfonamide derivative that contains a pyridine ring and an amino group. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(pyridin-2-YL)ethanesulfonamide typically involves the reaction of 2-pyridylamine with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(pyridin-2-YL)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-N-(pyridin-2-YL)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-N-(pyridin-2-YL)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(pyridin-3-YL)ethanesulfonamide
  • 2-Amino-N-(pyridin-4-YL)ethanesulfonamide
  • 2-Amino-N-(pyridin-2-YL)propanesulfonamide

Uniqueness

2-Amino-N-(pyridin-2-YL)ethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the sulfonamide group allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-amino-N-pyridin-2-ylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-4-6-13(11,12)10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERRTFFYXUKIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185530
Record name Tauraminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31644-48-1
Record name 2-Amino-N-2-pyridinylethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31644-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tauraminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tauraminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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